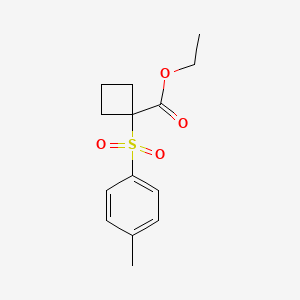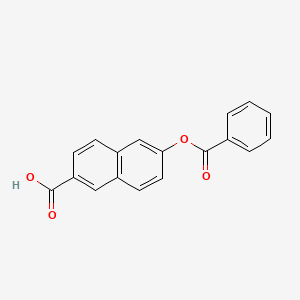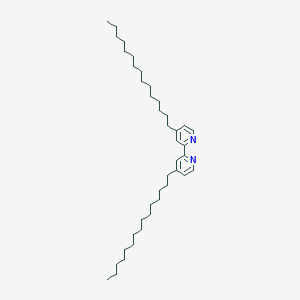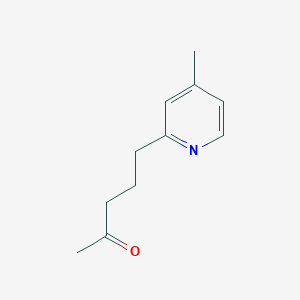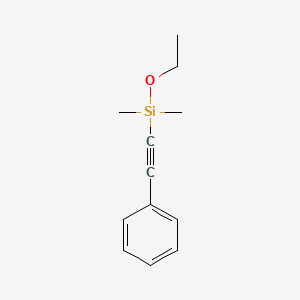
Ethoxy(dimethyl)(phenylethynyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethoxy(dimethyl)(phenylethynyl)silane is an organosilicon compound with the molecular formula C12H16OSi It is characterized by the presence of ethoxy, dimethyl, and phenylethynyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)(phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of phenylethynyl lithium with dimethylchlorosilane, followed by the addition of ethanol to introduce the ethoxy group. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: Ethoxy(dimethyl)(phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
科学的研究の応用
Ethoxy(dimethyl)(phenylethynyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of bioactive molecules and as a component in drug delivery systems.
Medicine: Explored for its potential in creating novel therapeutic agents and in the modification of biomolecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.
作用機序
The mechanism of action of ethoxy(dimethyl)(phenylethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethoxy group can undergo hydrolysis to form silanol, which can further condense to form siloxane bonds. The phenylethynyl group provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways.
類似化合物との比較
Ethoxy(dimethyl)(phenylethynyl)silane can be compared with other similar organosilicon compounds such as:
Dimethylethoxysilane: Lacks the phenylethynyl group, making it less versatile in terms of functionalization.
Phenyl(dimethyl)silane: Does not contain the ethoxy group, limiting its reactivity in certain reactions.
Triethylsilane: Contains three ethyl groups instead of ethoxy and phenylethynyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of ethoxy, dimethyl, and phenylethynyl groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
146139-33-5 |
|---|---|
分子式 |
C12H16OSi |
分子量 |
204.34 g/mol |
IUPAC名 |
ethoxy-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C12H16OSi/c1-4-13-14(2,3)11-10-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
InChIキー |
TUDIACMDNGJYKZ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(C)C#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)
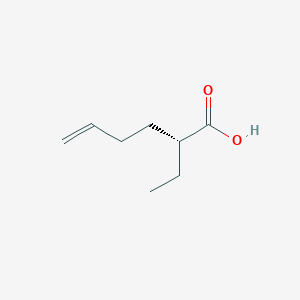
![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
![4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid](/img/structure/B12553985.png)
![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)
![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea](/img/structure/B12554001.png)
